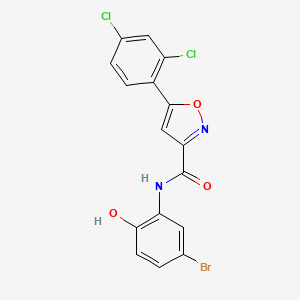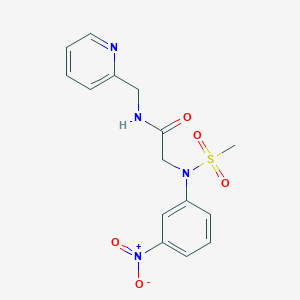
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRD0705 and is a member of the isoxazolecarboxamide family of compounds. In
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer and other diseases. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. For example, it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have an effect on gene expression, which may contribute to its activity against certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide in lab experiments is its well-established synthesis method. This compound can be obtained in high yields with good purity, making it a reliable reagent for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate protective measures must be taken to ensure the safety of researchers working with this compound.
Zukünftige Richtungen
There are many potential future directions for the study of N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide. One direction is the exploration of its activity against other diseases, such as autoimmune diseases and infectious diseases. Another direction is the development of analogs of this compound with improved potency and selectivity. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression.
In conclusion, N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide is a promising compound for scientific research with potential applications in the treatment of a range of diseases. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable reagent for scientific research. Further exploration of its potential applications and future directions will contribute to our understanding of this compound and its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide has been studied for its potential applications in scientific research. This compound has been shown to have promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the activity of certain enzymes and proteins that play a role in these diseases.
Eigenschaften
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2O3/c17-8-1-4-14(22)12(5-8)20-16(23)13-7-15(24-21-13)10-3-2-9(18)6-11(10)19/h1-7,22H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICZCPOLJEGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycyl]amino}benzamide](/img/structure/B3533480.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3533495.png)
![1-{2-[benzyl(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B3533498.png)
![4-[({[3-(phenoxymethyl)benzoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3533501.png)

![8,8-dimethyl-3-(2-oxo-2-phenylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3533516.png)
![N-benzyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3533521.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B3533562.png)

![3-(benzoylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3533571.png)
![2,5-dichloro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3533579.png)
![3-chloro-4-methoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B3533585.png)
![3-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3533587.png)